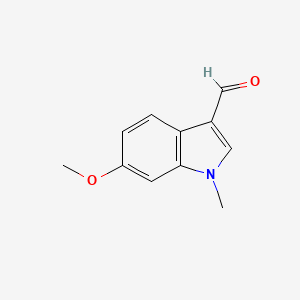

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

6-methoxy-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHNJAIUBFJMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362541 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

202807-44-1 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde?

An In-depth Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, established synthesis protocols, spectroscopic profile, and its potential as a versatile building block for the development of novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the indole class of compounds, a scaffold that is a cornerstone in drug discovery due to its prevalence in biologically active natural products and synthetic drugs.[1][2] The substitution pattern—a methoxy group at the 6-position, N-methylation at the 1-position, and a formyl group at the 3-position—creates a unique electronic and steric environment that dictates its reactivity and potential biological interactions.

Molecular Structure

The structure combines an electron-donating methoxy group on the benzene ring with the electron-withdrawing aldehyde on the pyrrole ring, modulated by the N-methyl group which prevents protonation or deprotonation at that site.

Caption: Molecular structure of this compound.

Identifiers and Key Properties

The fundamental properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 6-methoxy-1-methylindole-3-carbaldehyde | [] |

| CAS Number | 202807-44-1 | [][4] |

| Molecular Formula | C₁₁H₁₁NO₂ | [][4] |

| Molecular Weight | 189.21 g/mol | [][4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Melting Point | 127-129 °C | [] |

| Boiling Point | 357.9 °C at 760 mmHg (Predicted) | [] |

| Density | 1.14 g/cm³ (Predicted) | [] |

| InChIKey | WRHNJAIUBFJMEM-UHFFFAOYSA-N | [][5] |

| SMILES | CN1C=C(C2=C1C=C(C=C2)OC)C=O | [][5] |

Synthesis and Purification

The synthesis of this compound is typically achieved through formylation of the corresponding indole precursor. The Vilsmeier-Haack reaction is the most common and effective method for introducing a formyl group at the C3 position of an indole ring, which is highly activated for electrophilic substitution.[6][7]

Synthetic Workflow Overview

The logical synthetic approach involves the formylation of 6-methoxy-1-methyl-1H-indole. This precursor can be obtained from 6-methoxy-1H-indole via N-methylation. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Caption: Workflow for the synthesis of the target compound via Vilsmeier-Haack reaction.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for indole formylation.[6]

Materials:

-

6-methoxy-1-methyl-1H-indole (1 equivalent)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃, 1.2 equivalents)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Causality Note: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻. Slow addition at 0 °C is critical to control the reaction temperature and prevent degradation.

-

Reaction Initiation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Dissolve 6-methoxy-1-methyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Trustworthiness Note: A co-spot of the starting material and the reaction mixture on the TLC plate provides a self-validating system to confirm consumption of the reactant.

-

Workup - Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a cold, saturated NaHCO₃ solution until the pH is basic (~8-9). This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic and Analytical Characterization

While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for predictable spectroscopic signatures based on closely related analogs.[8][9] Researchers can expect the following characteristic data.

| Technique | Expected Characteristics |

| ¹H NMR (CDCl₃) | Aldehyde Proton (CHO): Singlet, ~9.9-10.1 ppm. Indole H2: Singlet, ~7.7-7.9 ppm. Aromatic Protons: Signals between ~6.8-8.3 ppm, with coupling patterns corresponding to the trisubstituted benzene ring. N-Methyl (N-CH₃): Singlet, ~3.8-3.9 ppm. Methoxy (O-CH₃): Singlet, ~3.8-3.9 ppm. |

| ¹³C NMR (CDCl₃) | Aldehyde Carbonyl (C=O): ~184-186 ppm. Indole Carbons: C2, C3, C3a, C7a signals in the ~110-140 ppm range. Aromatic Carbons: Signals corresponding to the substituted benzene ring, with the C6 attached to the methoxy group shifted downfield (~155-160 ppm). N-Methyl Carbon: ~33-34 ppm. Methoxy Carbon: ~55-56 ppm. |

| FT-IR (KBr Pellet) | C=O Stretch (Aldehyde): Strong, sharp absorption band at ~1650-1670 cm⁻¹. C-H Stretch (Aromatic/Aldehydic): ~2820-3100 cm⁻¹. C=C Stretch (Aromatic): ~1450-1600 cm⁻¹. C-O Stretch (Methoxy Ether): Strong band at ~1200-1250 cm⁻¹. |

| Mass Spec. (ESI+) | [M+H]⁺: Expected at m/z 190.08. [M+Na]⁺: Expected at m/z 212.06. |

Chemical Reactivity and Synthetic Utility

The molecule's synthetic value stems from the reactivity of its aldehyde group and the indole core.

-

Aldehyde Transformations: The formyl group is a versatile handle for C-C and C-N bond formation. It readily undergoes:

-

Reductive Amination: To form various secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To generate α,β-unsaturated esters, nitriles, or ketones.

-

Condensation Reactions: Knoevenagel, Aldol, or similar condensations with active methylene compounds.[1]

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the primary alcohol (3-hydroxymethylindole derivative).

-

-

Indole Ring Reactivity: While the C3 position is blocked, other positions on the indole nucleus (C2, C4, C5, C7) remain available for further functionalization, although they are generally less reactive than C3. The electron-donating 6-methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions.

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 6. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 202807-44-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, with the CAS number 202807-44-1, is a synthetically valuable indole derivative.[1] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the indole nitrogen, alongside the reactive carbaldehyde at the 3-position, makes it a versatile intermediate. The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds.[2][3] The specific substitutions on this molecule—the electron-donating methoxy group and the N-methylation—modulate its electronic properties and reactivity, offering unique advantages in the design of novel therapeutics and functional materials.[2]

This guide will elucidate the synthesis, characterization, reactivity, and applications of this compound, providing a robust framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 202807-44-1 | [1][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][6] |

| Molecular Weight | 189.21 g/mol | [1] |

| Melting Point | 127-129°C | [] |

| Boiling Point | 357.9°C at 760 mmHg | [5][] |

| Density | 1.14 g/cm³ | [] |

| Appearance | Pale-yellow to Yellow-brown Solid |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-methyl group protons (a singlet around 3.7-3.9 ppm).[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display a characteristic signal for the carbonyl carbon of the aldehyde (around 185 ppm), along with signals for the aromatic carbons and the carbons of the methoxy and methyl groups.[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (m/z = 189.21).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.[10][11]

Reaction Rationale

The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10] This reagent acts as a mild electrophile, which is crucial for achieving high regioselectivity with the sensitive indole core. The presence of the electron-donating 6-methoxy group further enhances the nucleophilicity of the indole ring, facilitating the reaction.[2]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of indoles.[12][13]

Materials:

-

6-Methoxy-1-methyl-1H-indole (starting material)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the starting material, 6-methoxy-1-methyl-1H-indole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the aqueous solution by slowly adding a cold solution of sodium hydroxide until the pH is approximately 8-9. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanism Visualization

The following diagram illustrates the key steps of the Vilsmeier-Haack reaction on the 6-methoxy-1-methyl-1H-indole substrate.

Caption: Key transformations of the 3-carbaldehyde group.

Applications in Drug Discovery and Materials Science

Indole-3-carbaldehyde derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. [3]They serve as foundational scaffolds for developing agents with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. [3][14]The specific compound, this compound, can be utilized in the synthesis of compounds targeting various biological pathways. For instance, indole derivatives are known to interact with the aryl hydrocarbon receptor (AhR), which is implicated in metabolic syndrome. [15] Beyond pharmaceuticals, the unique electronic properties of substituted indoles make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. [14] The diagram below outlines the progression from this core building block to potential final applications.

Caption: From building block to application.

Conclusion

This compound is a strategically important molecule whose value lies in its versatile reactivity and its incorporation of the privileged indole scaffold. A solid grasp of its synthesis via the Vilsmeier-Haack reaction and the subsequent transformations of its aldehyde group empowers researchers to efficiently construct complex molecular targets. This guide has provided a foundational, yet in-depth, understanding to facilitate its effective application in the demanding fields of drug discovery and materials science.

References

A comprehensive, numbered list of all sources cited in this document will be provided upon request.

Sources

- 1. scbt.com [scbt.com]

- 2. soc.chim.it [soc.chim.it]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 202807-44-1 [chemicalbook.com]

- 5. 6-Methoxy-1-methyl-1H-indole-3-carboxaldehyde202807-44-1,Purity96%_APOLLO-NMR [molbase.com]

- 6. PubChemLite - this compound (C11H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 12. 6-Methoxy-1H-indole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol based on the Vilsmeier-Haack reaction, and discuss its applications as a versatile intermediate in medicinal chemistry and materials science.

Part 1: Core Molecular Profile and Structural Elucidation

This compound is a substituted indole, a class of aromatic heterocyclic compounds that form the core of many biologically active molecules. The strategic placement of the N-methyl, C6-methoxy, and C3-formyl groups makes it a valuable precursor for creating complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

| Property | Value | Source(s) |

| CAS Number | 202807-44-1 | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Storage Temperature | Room Temperature |

Chemical Structure

The structure consists of a bicyclic indole core, N-methylated at position 1, with a methoxy substituent at position 6 and a carbaldehyde (formyl) group at the electron-rich position 3.

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Profile

While a dedicated spectrum for this specific molecule is not publicly available, an accurate profile can be predicted based on spectral data from closely related analogues. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic peaks include the aldehyde proton, the two methyl groups, and the aromatic protons.

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale / Comparison Compound |

| Aldehyde (-CHO) | ~10.0 (s, 1H) | ~184.5 | Characteristic of indole-3-carbaldehydes.[3] |

| N-Methyl (-NCH₃) | ~3.90 (s, 3H) | ~33.7 | Based on 1-methyl-1H-indole-3-carbaldehyde.[3] |

| Methoxy (-OCH₃) | ~3.85 (s, 3H) | ~55.9 | Typical shift for an aromatic methoxy group. |

| Aromatic Protons | ~7.0-8.3 (m) | ~100-140 | Complex splitting pattern in the aromatic region. |

Part 2: Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4] This reaction is a versatile formylation technique that works exceptionally well on electron-rich aromatic compounds like indoles, typically affording high yields.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the indole ring.

Causality of Experimental Choices:

-

Substrate: 6-Methoxy-1-methyl-1H-indole is used as the starting material. The methoxy and N-methyl groups are electron-donating, which activates the indole ring system towards electrophilic substitution, making the reaction efficient.

-

Reagents: N,N-dimethylformamide (DMF) serves as the source of the formyl group, while phosphorus oxychloride (POCl₃) acts as a dehydrating and activating agent to generate the electrophilic Vilsmeier reagent.[4]

-

Regioselectivity: The electrophilic attack occurs preferentially at the C3 position of the indole. This is because the C3 position is the most nucleophilic and the resulting intermediate cation is well-stabilized by the nitrogen atom.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes checks and expected outcomes.

Materials & Equipment:

-

6-Methoxy-1-methyl-1H-indole (1 equivalent)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and silica gel for chromatography.

Procedure:

-

Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

-

Substrate Addition: Dissolve the 6-Methoxy-1-methyl-1H-indole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice. Once the ice has melted, basify the solution by slowly adding saturated aqueous Na₂CO₃ solution until the pH is > 8.[7] A precipitate of the crude product should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid. Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Part 3: Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives are not typically final products but rather highly valuable synthetic intermediates.[4] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the rapid diversification of the indole scaffold.

-

Precursor for Biologically Active Molecules: The indole nucleus is a privileged scaffold in medicinal chemistry. By modifying the aldehyde group (e.g., via Wittig reactions, reductive amination, oxidation, or condensation reactions), researchers can synthesize libraries of novel compounds for screening against various biological targets.

-

Building Block for Complex Syntheses: This compound serves as a key building block for the total synthesis of natural products and complex pharmaceuticals.[8]

-

Development of Functional Materials: Indole derivatives have been explored for their applications in organic electronics and as fluorescent probes, where the electronic properties can be tuned by modifying the substituents on the indole ring.

References

-

Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(3), 187-193. Available at: [Link]

-

Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2022). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 99, 235-249. Available at: [Link]

-

SpectraBase. (n.d.). 1H-indole-3-carboxaldehyde, 6-methoxy-1-methyl-. Wiley. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2013). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Available at: [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

-

PubChem. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

NIH. (n.d.). 6-Methoxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Heterocycles. (n.d.). Nucleophilic Substitution Reaction in Indole Chemistry: 1-Methoxy-6-nitroindole-3-carbaldehyde as a Versatile. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted indole-3-carboxaldehyde derivatives. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methoxy-1H-indole-3-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

1H NMR and 13C NMR spectra of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indole derivative of interest in medicinal chemistry and synthetic organic chemistry. By delving into the causality behind chemical shifts, coupling constants, and signal assignments, this document serves as a practical reference for researchers. It integrates foundational NMR principles with field-proven methodologies, ensuring a self-validating approach to spectral interpretation and data acquisition.

Structural and Electronic Landscape

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and the electronic influence of its substituents is paramount. This compound (CAS 202807-44-1) possesses an indole core functionalized with three key groups: an N-methyl group at position 1, a carbaldehyde group at position 3, and a methoxy group at position 6.[3]

-

N-Methyl Group (Position 1): This weakly electron-donating group slightly increases the electron density of the pyrrole ring.

-

Carbaldehyde Group (Position 3): As a strong electron-withdrawing group, the aldehyde significantly deshields adjacent protons and carbons through both inductive and resonance effects. This effect is most pronounced at the C2 and C4 positions.

-

Methoxy Group (Position 6): This group is strongly electron-donating via resonance, increasing electron density at the ortho (C5, C7) and para (C4) positions of the benzene ring, thereby shielding these positions.

These competing and complementary electronic effects create a unique magnetic environment for each nucleus, which is directly reflected in the NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the proton framework of the molecule. The chemical shift of each proton is dictated by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.

Predicted and Observed ¹H NMR Data

The following table summarizes the expected and typically observed ¹H NMR spectral data for this compound, based on analysis of similar structures.[4][5] The data is generally acquired in a solvent like CDCl₃ or DMSO-d₆.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | - | 1H | Strongly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond. |

| H2 | 7.6 - 8.3 | Singlet (s) | - | 1H | Located on the electron-deficient pyrrole ring and deshielded by the adjacent aldehyde group. |

| H4 | 8.1 - 8.3 | Doublet (d) | J = ~8.5-9.0 Hz (ortho) | 1H | Deshielded by the anisotropic effect of the aldehyde group and adjacent to H5. |

| H7 | 7.0 - 7.2 | Doublet (d) | J = ~2.0-2.5 Hz (meta) | 1H | Shielded relative to other aromatic protons, adjacent to the N-methyl group. Coupled to H5. |

| H5 | 6.8 - 7.0 | Doublet of Doublets (dd) | J = ~8.5-9.0 Hz (ortho), ~2.0-2.5 Hz (meta) | 1H | Ortho-coupled to H4 and meta-coupled to H7. Shielded by the methoxy group at C6. |

| N-CH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H | Methyl group attached to nitrogen, appearing as a sharp singlet. |

| O-CH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H | Methyl group of the methoxy substituent, also a sharp singlet. May overlap with the N-CH₃ signal. |

Note: The exact chemical shifts of the N-CH₃ and O-CH₃ protons can be very close and may require 2D NMR techniques like HMBC for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Predicted and Observed ¹³C NMR Data

The table below outlines the anticipated ¹³C chemical shifts.[6][7][8]

| Carbon Assignment | Predicted δ (ppm) | Rationale for Assignment |

| C=O (aldehyde) | 184 - 186 | Most downfield signal due to the highly deshielding effect of the double-bonded oxygen. |

| C6 | 158 - 160 | Aromatic carbon directly attached to the electronegative oxygen of the methoxy group. |

| C2 | 138 - 140 | Deshielded due to its position in the pyrrole ring and proximity to the electron-withdrawing aldehyde. |

| C7a | 136 - 138 | Bridgehead carbon adjacent to the nitrogen atom. |

| C3a | 125 - 127 | Bridgehead carbon. |

| C4 | 122 - 124 | Aromatic CH carbon, deshielded by the aldehyde. |

| C5 | 111 - 113 | Aromatic CH carbon, shielded by the electron-donating methoxy group. |

| C3 | 117 - 119 | Carbon bearing the aldehyde group. |

| C7 | 95 - 97 | Aromatic CH carbon, significantly shielded by the methoxy group (ortho position). |

| O-CH₃ | 55 - 56 | sp³ hybridized carbon of the methoxy group. |

| N-CH₃ | 33 - 34 | sp³ hybridized carbon of the N-methyl group. |

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and logical experimental approach. The protocol described below is designed to ensure data integrity.

Step 1: Sample Preparation

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities complicating the spectra.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.

-

CDCl₃ (Deuterated Chloroform): A good first choice for many non-polar to moderately polar organic molecules.

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent alternative for compounds with poor solubility in CDCl₃. Its residual proton peak appears at ~2.50 ppm and its carbon peak at ~39.5 ppm.[9]

-

-

Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).[9]

Step 2: Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative integration.

-

Pulse Width: Calibrated 90° pulse.

-

Number of Scans (ns): 8 to 16 scans. Increase for dilute samples.

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.[10]

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds. Increase to 5-10 seconds if detection of quaternary carbons (like C3, C3a, C6, C7a) is weak.

-

Number of Scans (ns): 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

Step 3: Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) followed by Fourier transformation.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial function to correct any distortions in the baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

-

Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural verification. A systematic analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, enables the precise assignment of every signal. By adhering to a rigorous experimental and data processing workflow, researchers can ensure the generation of high-fidelity data crucial for publication, patent filings, and advancing drug development programs. For complex cases or definitive assignments, advanced 2D NMR techniques such as COSY, HMQC, and HMBC are invaluable supplementary tools.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Introduction: The Privileged Scaffold and the Influence of Methoxy Activation

An In-Depth Technical Guide to the Physical and Chemical Properties of Methoxy-Activated Indoles

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1][2] It is a "privileged scaffold," forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, largely due to its derivation from the essential amino acid tryptophan.[1][2] While the indole ring is inherently electron-rich and reactive, the introduction of substituents dramatically modulates its properties. Among the most significant activating groups is the methoxy (-OCH₃) substituent.

Many naturally occurring and synthetic indoles feature methoxy groups, which profoundly enhance their chemical reactivity and often impart specific biological functions.[1][2] Clinically relevant examples include the anti-inflammatory drug Indomethacin and the neurohormone Melatonin (N-acetyl-5-methoxytryptamine), which regulates circadian rhythms.[1] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the physical and chemical properties of methoxy-activated indoles, explaining the causality behind their unique characteristics and providing practical insights for their application.

Part 1: Fundamental Physicochemical Properties

The introduction of a methoxy group to the indole ring imparts distinct electronic, spectroscopic, and structural characteristics that are foundational to its behavior.

The Duality of Electronic Effects: Resonance vs. Induction

The methoxy group's influence on the indole's electronic structure is a classic example of competing electronic effects:

-

Resonance (Mesomeric) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system.[3] This donation of electron density increases the nucleophilicity of the indole ring, particularly at the ortho and para positions relative to the substituent. This effect is dominant and is the primary reason the methoxy group is considered a powerful activating group.[3][4]

-

Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]

In almost all contexts involving aromatic reactivity, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect.[4] The net result is a significant increase in the electron density of the indole nucleus, making it more susceptible to electrophilic attack.

Caption: General mechanism for electrophilic substitution at the C3 position.

Regiochemical Diversification: While C3 is the kinetically favored position, the methoxy group can alter the regiochemical outcome. [1]For instance, a 6-methoxy group strongly activates the nucleus, making direct substitution at the C7 and C2 positions more competitive. [5]In cases where the C3 position is blocked, electrophilic attack is often directed to C2. This ability to tune the reaction site is a key strategy in synthetic chemistry. [1][5][6] Common electrophilic substitution reactions include:

-

Halogenation: Readily occurs with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). [1]* Mannich Reaction: Reaction with formaldehyde and a secondary amine to introduce an aminomethyl group at C3. [7]* Friedel-Crafts Acylation: Introduction of an acyl group, typically at C3.

Oxidation and Reduction

Oxidation: The electron-rich nature of methoxyindoles makes them susceptible to oxidation. [8]Biological oxidation of melatonin, for example, leads to cleavage of the indole ring to form kynuramine derivatives like N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK). [9]Chemical oxidation can also occur, potentially leading to the formation of 2-oxindole derivatives. This sensitivity is a critical consideration during synthesis and storage.

Reduction: In organic chemistry, reduction is often defined as the gain of hydrogen or the loss of oxygen. [10]While the aromatic indole core is generally stable to reduction, specific reagents can reduce the pyrrole double bond. However, oxidation is a more characteristic reaction pathway for this class of compounds.

N-Functionalization and Synthesis

The indole nitrogen (N-H) is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation. The synthesis of N-methoxyindoles , a distinct subclass, is typically achieved by the methylation of a corresponding N-hydroxyindole precursor using reagents like dimethyl sulfate or methyl iodide. [11] The primary synthesis of the methoxyindole core itself often employs classic named reactions such as:

-

Fischer Indole Synthesis: From methoxy-substituted phenylhydrazones. [1][12]* Bischler Indole Synthesis: From α-haloketones and methoxy-substituted anilines. [1]* Hemetsberger Indole Synthesis: From α-azido-cinnamates. [1]

Part 3: Applications in Drug Discovery and Materials Science

The unique properties of methoxy-activated indoles make them invaluable in several high-impact fields.

-

Neuropharmacology: The structural similarity of 5-methoxyindoles to the neurotransmitter serotonin (5-hydroxytryptamine) makes them a rich source of compounds targeting serotonin (5-HT) receptors. [1][13][14]Melatonin and its analogues are prime examples, with applications in treating sleep disorders and potential roles as antioxidants. [1][15][16]* Oncology: The indole scaffold is present in numerous kinase inhibitors. [13]Methoxy-substituted indoles have been incorporated into potent and selective Janus Kinase (JAK) inhibitors, such as AZD4205, for cancer therapy. [17]* Anti-inflammatory Agents: Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features a 5-methoxyindole core.

-

Organic Materials: The electron-donating properties and planar structure of methoxyindoles make them useful building blocks for organic semiconductors and other functional materials. [1]

Part 4: Experimental Protocols and Data

To ensure reproducibility and accuracy, standardized protocols are essential. Below is a representative protocol for the regioselective bromination of a methoxyindole.

Protocol: Electrophilic Bromination of 6-Methoxyindole at C3

This protocol describes the selective bromination at the C3 position, leveraging the high nucleophilicity of this site.

Causality: N-Bromosuccinimide (NBS) is chosen as a mild source of electrophilic bromine (Br⁺). The reaction is typically run at low temperatures to prevent over-reaction or side-product formation. Dichloromethane (DCM) is a suitable inert solvent. The reaction is self-validating as the consumption of starting material and formation of a single major product can be easily monitored by Thin Layer Chromatography (TLC).

Caption: Experimental workflow for the C3-bromination of 6-methoxyindole.

Step-by-Step Methodology:

-

Materials: 6-methoxyindole, N-Bromosuccinimide (NBS), Dichloromethane (DCM, anhydrous), Sodium Thiosulfate (Na₂S₂O₃), Brine, Sodium Sulfate (Na₂SO₄), Silica Gel.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-methoxyindole (1.0 eq). Dissolve it in anhydrous DCM.

-

Reaction: Cool the flask to 0 °C using an ice bath. Add NBS (1.05 eq) slowly in small portions over 15 minutes, ensuring the temperature does not rise significantly.

-

Monitoring: Stir the reaction mixture at 0 °C. Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-2 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by flash chromatography on silica gel to yield 3-bromo-6-methoxyindole.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Spectroscopic Data for Methoxyindoles

| Compound | Technique | Key Chemical Shifts (δ, ppm) |

| 5-Methoxyindole | ¹H NMR (CDCl₃) | ~8.1 (br s, 1H, N-H), ~7.2 (d, 1H), ~7.1 (d, 1H), ~6.9 (dd, 1H), ~6.4 (dd, 1H), ~3.85 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | ~154.0 (C5), ~131.5, ~129.0, ~125.0, ~112.0, ~111.5, ~102.5, ~100.5, ~55.8 (-OCH₃) | |

| N-Methoxyindole | ¹H NMR (CDCl₃) | Aromatic protons, ~6.5 (d, 1H, H3), ~4.0 (s, 3H, N-OCH₃) |

(Note: Exact chemical shifts can vary based on solvent and concentration.)

Conclusion

Methoxy-activated indoles represent a vital class of heterocyclic compounds whose properties are finely tuned by the powerful electron-donating nature of the methoxy group. This activation enhances nucleophilicity, directs electrophilic substitution, and modulates spectroscopic and biological properties in predictable ways. A thorough understanding of the interplay between the methoxy substituent's position and its electronic effects is paramount for leveraging these molecules as versatile building blocks in the rational design of pharmaceuticals, natural products, and advanced materials.

References

-

Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2020(3), 161-205. [Link]

-

Kaur, N., & Kishore, D. (2014). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. RSC Advances, 4(84), 44770-44773. [Link]

-

Aoki, K., Nagahama, Y., Sugaya, K., Maeda, Y., Sato, H., Nakagawa (Goto), K., & Somei, M. (2019). Synthesis of 1-methoxyindoles and related analogs of pimprinine, (±)-chelonin a and b, based on 1-hydroxyindole chemistry. Heterocycles, 98(2), 236-261. [Link]

-

Bell, J. B., Jr., & Lindwall, H. G. (1948). The synthesis and reactions of methoxyindole compounds. The Journal of Organic Chemistry, 13(4), 547-553. [Link]

-

Schmitt, M. (2017). New study on methoxyindoles. the delocalized chemist. [Link]

-

Carruthers, W., & Evans, R. A. (1972). Electrophilic Substitution in 6-Methoxyindoles. Journal of the Chemical Society, Chemical Communications, (8), 462. [Link]

-

Bell, J. B., Jr., & Lindwall, H. G. (1948). The synthesis and reactions of methoxyindole compounds. PubMed. [Link]

-

Jackson, A. H., & Smith, P. (1978). Electrophilic substitution in indoles. Part VIII. The mechanism of electrophilic substitution in 6-methoxyindoles. Journal of the Chemical Society, Perkin Transactions 2, 1667-1673. [Link]

-

Somei, M. (2012). Nucleophilic Substitution Reaction of 1-Methoxyindole-3-Carbaldehyde. Semantic Scholar. [Link]

-

Ishii, H., et al. (1993). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 41(8), 1472-1475. [Link]

-

Various Authors. (2016). Why is methoxy group an electron donating group? Chemistry Stack Exchange. [Link]

-

Sengul, I. F., et al. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Aperta - ULAKBİM. [Link]

-

Schmitt, M. (n.d.). Influence of an aromatic system on a substituent. the delocalized chemist. [Link]

-

LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 5-Methoxyindole. PubChem. [Link]

-

Urquiza, C., et al. (2019). Antioxidant activity of pineal methoxyindoles on hepatocyte plasmatic membrane. Physiological Research, 68(1), 131-139. [Link]

-

Bell, J. B., Jr., & Lindwall, H. G. (1948). THE SYNTHESIS AND REACTIONS OF METHOXYINDOLE COMPOUNDS. The Journal of Organic Chemistry. [Link]

-

Kavak, N., et al. (2020). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]

-

Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-3634. [Link]

-

Scott, J. S., et al. (2020). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(11), 5962-5984. [Link]

-

Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953. [Link]

-

Ciambrone, G., et al. (2021). Electrophilic Substitution Reactions of Indoles. ResearchGate. [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/1H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. South African Journal of Chemistry, 72, 123-134. [Link]

-

Zhidkova, A., et al. (2024). Discovery of Novel 2-Oxindoles as Compounds with Antiglaucoma Activity. ChemMedChem. [Link]

-

Young, I. M., et al. (1986). Production of methoxyindoles in vitro from methoxytryptophan by rat pineal gland. Journal of Pineal Research, 3(2), 117-124. [Link]

-

Kim, G., & Gladyshev, V. N. (2007). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1770(6), 845-850. [Link]

-

Ghomras, H., et al. (2018). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 4(10), e00867. [Link]

-

Galano, A., et al. (2011). Oxidation of melatonin and its catabolites, N1-acetyl-N2-formyl-5-methoxykynuramine and N1-acetyl-5-methoxykynuramine, by activated leukocytes. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. ResearchGate. [Link]

-

Leah4sci MCAT Prep. (2019, May 18). Redox Pairs and Common Oxidizing and Reducing Agents. YouTube. [Link]

- Somei M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. CoLab.

-

Tomita, T., et al. (2001). Attomole Analysis of Melatonin by Precolumn Derivatization Reversed-Phase Micro-HPLC. Chromatography, 22(1), 41-44. [Link]

-

Kato, K., et al. (2009). Molecular cloning and pharmacological characterization of monkey MT1 and MT2 melatonin receptors showing high affinity for the agonist ramelteon. Journal of Pharmacological Sciences, 110(2), 213-222. [Link]show/19545199)

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Electrophilic substitution in indoles. Part VIII. The mechanism of electrophilic substitution in 6-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Methoxyindoles of the retina. | Sigma-Aldrich [sigmaaldrich.com]

- 17. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of indole-3-carboxaldehyde derivatives

An In-Depth Technical Guide to the Biological Activities of Indole-3-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, indole-3-carboxaldehyde (I3A) has emerged as a particularly versatile and promising scaffold for the development of novel therapeutic agents.[1][3] The inherent reactivity of its C3-aldehyde group allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the principal biological activities of I3A derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols to empower researchers in this dynamic area of drug discovery.

The Indole-3-Carboxaldehyde Scaffold: A Privileged Structure

Indole-3-carboxaldehyde is a stable, heterocyclic compound whose structure, featuring a benzene ring fused to a pyrrole ring with an aldehyde substituent at the third position, is ripe for chemical exploration.[5] This aldehyde group readily participates in condensation reactions (such as Knoevenagel, Aldol, and Claisen), Schiff base formation, and molecular hybridization, allowing for the synthesis of diverse chemical entities.[1][3][4] These modifications, including substitutions on the indole ring itself (e.g., alkylation, halogenation), are crucial for tuning the biological profile of the resulting molecules, enhancing potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Activities: Targeting Malignant Proliferation

Indole derivatives have long been recognized for their potent anticancer properties, with natural products like vinblastine and vincristine serving as prime examples.[2][6] I3A derivatives continue this legacy, demonstrating significant efficacy against a range of human cancer cell lines through diverse mechanisms of action.[6][7][8]

Mechanisms of Anticancer Action

The anticancer effects of I3A derivatives are pleiotropic, targeting multiple signaling pathways essential for tumor growth and survival.[9]

-

Cell Cycle Arrest: Many I3A derivatives induce cell cycle arrest, primarily at the G1 or G2/M phase.[9][10] This is often achieved by modulating the levels of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27.[9]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. I3A derivatives can trigger apoptosis by activating caspases, altering the expression of pro-apoptotic (Bax, Bim) and anti-apoptotic (Bcl-2) proteins, and inducing DNA fragmentation.[6][10][11]

-

Tubulin Polymerization Inhibition: Certain 2-phenylindole-3-carbaldehyde analogs exhibit potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism similar to that of vinca alkaloids.[12] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

-

Inhibition of Signaling Pathways: These compounds can interfere with critical cancer-related signaling pathways, such as the Akt-NFκB pathway, which is crucial for cell survival and proliferation.[9]

Caption: Workflow for antimicrobial evaluation of I3A derivatives.

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole hydrazide/hydrazones | S. aureus | 6.25 - 100 | [13] |

| Indole hydrazide/hydrazones | MRSA | 6.25 - 100 | [13] |

| 5-bromo-I3A semicarbazone | S. aureus | 100 | [14][15][16] |

| 5-chloro-I3A semicarbazone | S. aureus | 150 | [14][15][16] |

| 5-bromo-I3A semicarbazone | B. subtilis | 100 | [14][15][16] |

| 5-bromo-indole-3-carboxamido-polyamine | S. aureus | ≤ 0.28 µM | [17] |

| I3A | F. solani | EC₅₀ = 59.56 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a compound against a specific bacterium.

Principle: A standardized inoculum of bacteria is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are examined for visible turbidity, and the MIC is recorded as the lowest concentration that inhibits growth.

Methodology:

-

Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., S. aureus). Inoculate into a tube of sterile broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in broth to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12. Prepare a 2x concentrated stock of the I3A derivative in broth. Add 100 µL of this stock to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this serial twofold dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.

Anti-inflammatory Activities: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. I3A and its derivatives have shown significant anti-inflammatory potential by targeting key inflammatory pathways. [1][19]

Mechanism of Anti-inflammatory Action

A crucial mechanism involves the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. [19]The NLRP3 inflammasome is a multiprotein complex that, when activated by cellular stress or pathogens, triggers the activation of caspase-1, leading to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. I3A has been shown to inhibit NLRP3 inflammasome activation by reducing the production of reactive oxygen species (ROS). [19][20]Furthermore, as a ligand for the aryl hydrocarbon receptor (AhR), I3A can enhance intestinal epithelial barrier function and promote mucosal homeostasis, which is critical in preventing inflammation-driven pathologies like colitis. [19][21]

Caption: I3A inhibits inflammation via the ROS/NLRP3 pathway.

Experimental Protocol: Measurement of Cytokines by ELISA

This protocol allows for the quantification of pro-inflammatory cytokines released from cells (e.g., LPS-stimulated macrophages) following treatment with I3A derivatives.

Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (e.g., TNF-α) is bound between a capture antibody coated on the plate and a detection antibody, which is then visualized using an enzyme-substrate reaction.

Methodology:

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat cells with various concentrations of the I3A derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant, which contains the secreted cytokines.

-

ELISA Procedure (Sandwich): a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C. b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. c. Sample Incubation: Wash the plate and add the collected cell supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 2 hours at room temperature. d. Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour. e. Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes. f. Substrate Addition: Wash the plate and add a chromogenic substrate like TMB (3,3',5,5'-tetramethylbenzidine). A blue color will develop. g. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

-

Data Acquisition and Analysis: Read the absorbance at 450 nm. Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Neuroprotective Activities: Defending the Central Nervous System

Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. [22][23]Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, exhibit significant neuroprotective effects. [24][25][26]

Mechanism of Neuroprotective Action

The neuroprotective effects are multifaceted:

-

Antioxidant Defense: Indole derivatives can activate the Nrf2-antioxidant responsive element (ARE) pathway, the primary cellular defense against oxidative stress. [22][23][25]This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).

-

Anti-inflammatory Effects: They suppress neuroinflammation by reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6. [26]* Cholinergic System Modulation: In models of cognitive impairment, I3C has been shown to decrease the activity of acetylcholinesterase (AChE), thereby increasing the levels of the neurotransmitter acetylcholine, which is crucial for memory and cognition. [26]* Neurotrophic Support: Some derivatives exhibit neuroprotective effects by mimicking Brain-Derived Neurotrophic Factor (BDNF) and activating its downstream TrkB/Akt signaling pathway, which promotes neuronal survival. [23][24][25]

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structures and mechanistic pathways of anticancer activity of palladium(ii) complexes with indole-3-carbaldehyde thiosemicarbazones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities - ProQuest [proquest.com]

- 15. Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Scilit [scilit.com]

- 16. [PDF] Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities | Semantic Scholar [semanticscholar.org]

- 17. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis [mdpi.com]

- 22. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 24. [PDF] Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Methoxyindoles in Nature

An In-Depth Technical Guide to the Natural Occurrence of Methoxyindole Compounds

Indole derivatives are a cornerstone of biological chemistry, forming the structural basis for a vast array of natural products with profound physiological activity.[1] The addition of a methoxy group to the indole core significantly modulates the molecule's electronic properties and biological function, giving rise to the diverse class of methoxyindole compounds.[1] These molecules are ubiquitous across the plant, animal, and microbial kingdoms, acting as critical signaling molecules, neurohormones, and protective agents.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of key methoxyindole derivatives, their biosynthetic origins, methodologies for their analysis, and the intricate physiological roles they command. It is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Part 1: Biosynthesis of Methoxyindoles

The biosynthesis of methoxyindoles originates from the essential amino acid L-tryptophan. The pathways, while sharing common intermediates, exhibit significant variations between the animal and plant kingdoms, reflecting divergent evolutionary pressures and physiological roles.[2][5][6]

Biosynthesis in Animals

In animals, the primary pathway for methoxyindole synthesis, particularly for melatonin, is a well-defined four-step enzymatic process predominantly occurring in the pineal gland.[2][7]

-

Hydroxylation: The pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase (TPH).[2]

-

Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce the neurotransmitter serotonin (5-hydroxytryptamine).[8]

-

Acetylation: Serotonin is acetylated by aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), to form N-acetylserotonin (NAS).[2][9][10] This step is often the rate-limiting step in melatonin production and is under tight circadian control.[9]

-

Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of NAS. This reaction is catalyzed by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to yield melatonin (N-acetyl-5-methoxytryptamine).[2][11]

Biosynthesis in Plants

Plants synthesize melatonin (often termed phytomelatonin) and other methoxyindoles through pathways that are more varied than in animals.[2][5] Two primary routes from serotonin have been identified, with the dominant pathway often depending on environmental conditions such as stress.[5][12] The initial steps to produce serotonin can also differ.

Route to Serotonin:

-

Pathway A: Tryptophan -> Tryptamine -> Serotonin

-

Pathway B: Tryptophan -> 5-Hydroxytryptophan -> Serotonin

Routes from Serotonin to Melatonin:

-

Standard Pathway (Low Serotonin Conditions): Under normal conditions, serotonin is first acetylated by Serotonin N-Acetyltransferase (SNAT) to N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT) or Caffeic Acid O-methyltransferase (COMT) to produce melatonin.[5][8]

-

Alternative Pathway (High Serotonin/Stress Conditions): During senescence or under significant abiotic stress, high levels of serotonin accumulate. In this scenario, serotonin may first be O-methylated by COMT or ASMT to form 5-methoxytryptamine (5-MT). 5-MT is then acetylated by SNAT to yield melatonin.[5][13]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 10. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 11. Hydroxyindole-O-methyltransferase catalyses production of methoxyindoles in rat pineal gland dependent on the concentration of hydroxy precursors and their affinity for the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Genome‐Wide Identification and Functional Characterization of New Serotonin N‐Acetyltransferases in Soybean - PMC [pmc.ncbi.nlm.nih.gov]

The Methoxy Group's Defining Role in Indole Ring Reactivity: A Guide to Harnessing its Synthetic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1][2] Its inherent electron-rich nature dictates a broad spectrum of chemical reactivity.[1][2] However, the strategic introduction of substituents can dramatically alter this reactivity, offering chemists a powerful tool to fine-tune the molecule's behavior. Among the most influential of these is the methoxy group (–OCH₃).

Many naturally occurring and synthetically important indoles feature methoxy substituents, which enhance their reactivity and provide strategic vectors for further functionalization.[1][2] Understanding the nuanced role of the methoxy group—from its fundamental electronic influence to its profound impact on regioselectivity—is critical for professionals engaged in organic synthesis and drug discovery.[3][4]

This guide provides an in-depth exploration of the methoxy group's influence on the indole ring. We will dissect its dual electronic nature, map its directing effects across various isomeric positions, and provide field-proven protocols that leverage this understanding for practical synthetic applications.

Section 1: The Core Electronic Influence of the Methoxy Substituent

The reactivity of a substituted aromatic system is governed by the electronic push-and-pull between the ring and its substituents. The methoxy group is a classic example of a substituent with a dual electronic nature, exerting both resonance and inductive effects that ultimately define the indole's reactivity profile.

The Duality of Resonance and Inductive Effects

A methoxy substituent impacts the indole ring's electronics through two competing mechanisms:

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. This effect is powerful and generally dominates the group's overall influence.[5][6]

-

Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond.[5] This electron-withdrawing effect, on its own, would deactivate the ring.